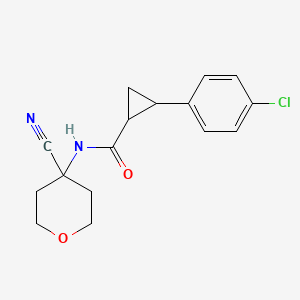![molecular formula C19H22N2O3 B2620311 4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)-1-(4-methoxyphenyl)pyrrolidin-2-one CAS No. 1797558-72-5](/img/structure/B2620311.png)
4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)-1-(4-methoxyphenyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((1R,5S)-8-azabicyclo[321]oct-2-ene-8-carbonyl)-1-(4-methoxyphenyl)pyrrolidin-2-one is a fascinating chemical compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound can be achieved through a multi-step process involving the formation of the azabicyclooctane core, followed by the attachment of the pyrrolidinone and methoxyphenyl groups. The reaction typically involves:
Formation of the azabicyclo[3.2.1]oct-2-ene core.
Introduction of the carbonyl group at the 8-position.
Attachment of the 4-methoxyphenyl group to the pyrrolidin-2-one moiety.
Industrial Production Methods: On an industrial scale, the synthesis would require optimization for cost-effectiveness and yield, possibly employing catalytic methods and high-throughput techniques to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation, potentially at the methoxyphenyl group or the pyrrolidinone ring, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur at the carbonyl group, resulting in the corresponding alcohol derivatives.
Substitution: The compound may undergo substitution reactions, especially at the methoxyphenyl group, which could be replaced by other functional groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Agents such as KMnO4 or H2O2.
Reduction: Reagents like NaBH4 or LiAlH4.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products: The products of these reactions would vary based on the exact reagents and conditions used but may include oxidized derivatives, reduced alcohols, or substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: This compound can be used as a building block in the synthesis of more complex molecules, aiding in the development of novel materials or pharmaceuticals.
Biology: Research may focus on its interaction with biological systems, potentially studying its effects on cellular processes or its use as a biochemical probe.
Medicine: Given its intricate structure, it might exhibit interesting pharmacological properties, including activity as a central nervous system agent or other therapeutic effects.
Industry: Applications could span from its use in chemical manufacturing processes to roles in developing new materials with unique properties.
Mecanismo De Acción
The mechanism by which this compound exerts its effects would depend on the specific context in which it is used. Potential molecular targets could include:
Receptors or enzymes in biological systems, influencing signaling pathways or metabolic processes.
Interaction with other chemicals in a synthetic or industrial setting, facilitating reactions or forming stable complexes.
Comparación Con Compuestos Similares
When compared to other compounds with similar structures, such as other azabicyclo[3.2.1]octanes or pyrrolidin-2-ones, its uniqueness might lie in the specific substitution pattern and functional groups attached. Similar compounds include:
4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)-1-phenylpyrrolidin-2-one.
4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)-1-(4-chlorophenyl)pyrrolidin-2-one. These analogs can help elucidate the unique properties and potential advantages of 4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)-1-(4-methoxyphenyl)pyrrolidin-2-one.
Propiedades
IUPAC Name |
4-(8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)-1-(4-methoxyphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-24-17-9-7-14(8-10-17)20-12-13(11-18(20)22)19(23)21-15-3-2-4-16(21)6-5-15/h2-3,7-10,13,15-16H,4-6,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQGYJNVIQOWEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3C4CCC3C=CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[(4-Chlorophenyl)methyl]-8-(4-ethoxyphenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2620228.png)



![2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2620232.png)

![Tert-butyl 3-[4-(2-fluoroethyl)piperazine-1-carbonyl]piperidine-1-carboxylate](/img/structure/B2620236.png)
![N-cyclohexyl-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2620238.png)
![2-(4-CHLOROPHENYL)-N-(3,4-DIMETHYLPHENYL)-3-(ETHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE](/img/structure/B2620239.png)
![1-(2-Methylphenyl)-3-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2620240.png)

![N-(4-butylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2620245.png)
![Ethyl 4-[(3-hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B2620248.png)

